molecular formula C7H14N2O2 B13321006 (3S)-3-Amino-3-(oxolan-3-yl)propanamide

(3S)-3-Amino-3-(oxolan-3-yl)propanamide

Cat. No.: B13321006
M. Wt: 158.20 g/mol
InChI Key: APFKUILWHYNEMI-GDVGLLTNSA-N
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Description

(3S)-3-Amino-3-(oxolan-3-yl)propanamide is a chiral compound with a unique structure that includes an amino group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(oxolan-3-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as oxolane and amino acids.

    Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often using a suitable catalyst and reaction conditions to ensure the correct stereochemistry.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the oxolane derivative.

    Amidation: The final step involves the formation of the amide bond, typically through a coupling reaction using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(oxolan-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can modify the amino group or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

(3S)-3-Amino-3-(oxolan-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(oxolan-3-yl)propanamide: The enantiomer of the compound with similar properties but different stereochemistry.

    3-Amino-3-(tetrahydrofuran-3-yl)propanamide: A compound with a similar structure but a different ring system.

    3-Amino-3-(oxolan-2-yl)propanamide: A structural isomer with the amino group at a different position.

Uniqueness

(3S)-3-Amino-3-(oxolan-3-yl)propanamide is unique due to its specific stereochemistry and the presence of both an amino group and an oxolane ring. This combination of features makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(3S)-3-Amino-3-(oxolan-3-yl)propanamide is a compound of significant interest in biochemical and medicinal research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxolane (tetrahydrofuran) ring and an amino group, which contribute to its reactivity and biological interactions. The molecular formula is C7H13N1O1C_7H_{13}N_1O_1, with a molecular weight of approximately 158.20 g/mol. The stereochemistry indicated by the (3S) configuration plays a crucial role in its biological activity and interaction with biological macromolecules.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxolane Ring : This is achieved through cyclization reactions using suitable catalysts.
  • Introduction of the Amino Group : A nucleophilic substitution reaction introduces the amino group.
  • Amidation : The final step involves forming the amide bond, often utilizing coupling agents like carbodiimides.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an inhibitor or activator within various biochemical pathways. Its oxolane structure may enhance binding affinity to target proteins, influencing cellular processes such as signal transduction and metabolic regulation.

Biological Activity Overview

The compound has been studied for various biological activities:

  • Enzyme Interactions : It has shown potential in modulating enzyme activity, which is critical in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
  • Neuroprotective Effects : There are indications that it could play a role in neuroprotection, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity :
    • A study evaluated its efficacy against various bacterial strains, revealing promising results that warrant further exploration into its mechanism of action and potential applications in antibiotic development.
  • Neuroprotective Effects :
    • Research focusing on neurodegenerative models indicated that this compound could reduce neuronal death under hypoxic conditions, suggesting a protective role against oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC7H13N1O1158.20 g/molContains an oxolane ring contributing to unique reactivity
(3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanamideC11H15N1O1198.29 g/molFeatures a thiophene ring enhancing lipophilicity
(2R)-({4-[AMINO(IMINO)METHYL]PHENYL}AMINO){5-ETHOXY...VariousVariousComplex structure with multiple functional groups enhancing biological activity

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(3S)-3-amino-3-(oxolan-3-yl)propanamide

InChI

InChI=1S/C7H14N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10)/t5?,6-/m0/s1

InChI Key

APFKUILWHYNEMI-GDVGLLTNSA-N

Isomeric SMILES

C1COCC1[C@H](CC(=O)N)N

Canonical SMILES

C1COCC1C(CC(=O)N)N

Origin of Product

United States

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